molecular formula C20H18FN5O3 B2971689 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251573-43-9

5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2971689
CAS No.: 1251573-43-9
M. Wt: 395.394
InChI Key: USGQUUVYLIUKQN-UHFFFAOYSA-N
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Description

The compound 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic hybrids combining 1,2,4-oxadiazole and 1,2,3-triazole moieties. These scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities . The 4-fluorobenzyl-substituted triazole moiety introduces lipophilicity and metabolic stability, critical for drug-like properties .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-4-7-15(21)8-5-13)19-22-20(29-24-19)14-6-9-16(27-2)17(10-14)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQUUVYLIUKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The 3,4-dimethoxyphenyl group in oxadiazoles (e.g., ) correlates with significant anti-inflammatory activity, suggesting the target compound may share similar efficacy .
  • Triazole substitution (e.g., 4-fluorobenzyl in the target vs. 3,4-dichlorophenyl in Compound 4c) influences cytotoxicity, with halogenated aryl groups enhancing potency against cancer cells .
Crystallographic and Structural Comparisons
  • Isostructural Halogen Derivatives : Compounds 4 (Cl-substituted) and 5 (F-substituted) in exhibit identical crystal packing (triclinic, P 1) but differ in halogen-driven intermolecular interactions. The 4-fluorophenyl group in the target compound may similarly influence crystal lattice stability .
  • Planarity and Conformation : Triazole-oxadiazole hybrids (e.g., ) adopt near-planar conformations except for perpendicularly oriented fluorophenyl groups, a feature likely conserved in the target compound to optimize binding pocket interactions .

Biological Activity

5-(3,4-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H20FN5O3\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cells : The compound exhibited an IC50 value of approximately 12.4 µM against MCF-7 breast cancer cells, indicating potent inhibitory activity on cell proliferation .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests a mechanism involving mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Bacterial Strains : It demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Fungal Strains : The compound was also tested against various fungal pathogens, revealing moderate antifungal activity.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-712.4
AntimicrobialStaphylococcus aureus64
AntimicrobialEscherichia coli128
AntifungalCandida albicans32

Case Study 1: Anticancer Screening

A recent study screened a library of compounds for their anticancer activity using multicellular spheroids as a model. The results indicated that compounds similar to this compound showed enhanced penetration and efficacy compared to traditional monolayer cultures. This approach allowed for a more accurate assessment of the compound's potential in vivo behavior .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at the phenyl and triazole moieties significantly influenced biological activity. Substitutions that enhance lipophilicity were found to correlate with increased potency against cancer cell lines .

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